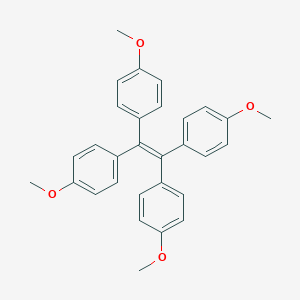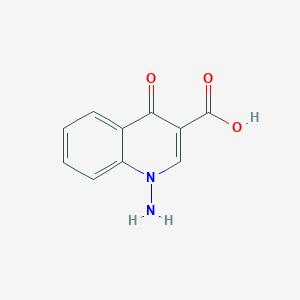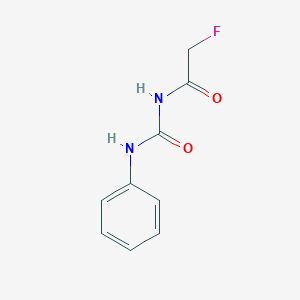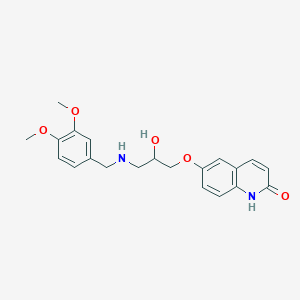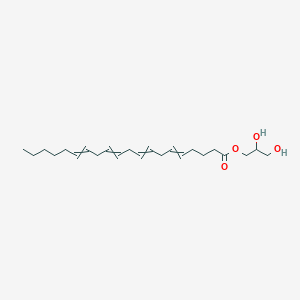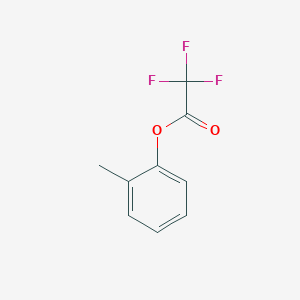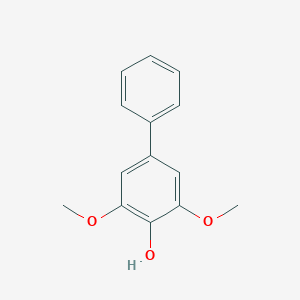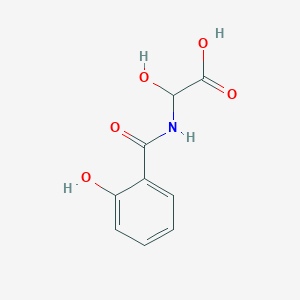
N-Salicyl-alpha-hydroxyglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Salicyl-alpha-hydroxyglycine (SHG) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SHG is a derivative of salicylic acid, which is a well-known compound for its anti-inflammatory and analgesic properties. SHG has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-Salicyl-alpha-hydroxyglycine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-Salicyl-alpha-hydroxyglycine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, N-Salicyl-alpha-hydroxyglycine has been shown to have fungicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In the food industry, N-Salicyl-alpha-hydroxyglycine has been studied for its antioxidant properties and its potential use as a preservative.
Wirkmechanismus
The mechanism of action of N-Salicyl-alpha-hydroxyglycine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX enzymes results in reduced inflammation and pain. N-Salicyl-alpha-hydroxyglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. N-Salicyl-alpha-hydroxyglycine has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, N-Salicyl-alpha-hydroxyglycine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its low toxicity and high solubility in water. N-Salicyl-alpha-hydroxyglycine is also relatively easy to synthesize using various methods. However, one limitation of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its instability in acidic and basic conditions, which can affect its yield and purity.
Zukünftige Richtungen
There are many potential future directions for research on N-Salicyl-alpha-hydroxyglycine. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N-Salicyl-alpha-hydroxyglycine and its potential applications in various fields.
Synthesemethoden
N-Salicyl-alpha-hydroxyglycine can be synthesized using various methods, including the reaction of salicylic acid with glycine under acidic conditions, the reaction of salicylic acid with hydroxylamine hydrochloride and glycine under basic conditions, and the reaction of salicylic acid with hydroxylamine hydrochloride and N,N-dimethylglycine under basic conditions. The yield and purity of N-Salicyl-alpha-hydroxyglycine depend on the method used for synthesis.
Eigenschaften
CAS-Nummer |
136492-94-9 |
|---|---|
Produktname |
N-Salicyl-alpha-hydroxyglycine |
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-hydroxy-2-[(2-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO5/c11-6-4-2-1-3-5(6)7(12)10-8(13)9(14)15/h1-4,8,11,13H,(H,10,12)(H,14,15) |
InChI-Schlüssel |
MRWBYJVJLCVFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |
Synonyme |
Acetic acid, hydroxy[(2-hydroxybenzoyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)

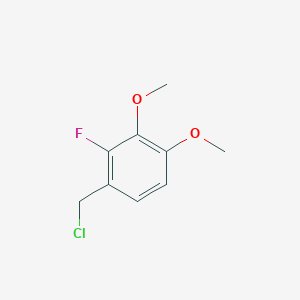

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)

